molecular formula C40H76O4 B6192204 1,4-dioctadecyl but-2-enedioate CAS No. 178936-62-4

1,4-dioctadecyl but-2-enedioate

Katalognummer: B6192204
CAS-Nummer: 178936-62-4
Molekulargewicht: 621.0 g/mol
InChI-Schlüssel: XHSDDKAGJYJAQM-ULDVOPSXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dioctadecyl but-2-enedioate is an organic compound with the molecular formula C₄₀H₇₄O₄ It is a diester derived from but-2-enedioic acid and octadecanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dioctadecyl but-2-enedioate is typically synthesized through an esterification reaction. The process involves the reaction of octadecanol with but-2-enedioic acid anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The resulting product is then purified through recrystallization or distillation to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors and advanced purification techniques to meet the demand for large quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dioctadecyl but-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,4-Dioctadecyl but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a component in biomaterials.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-dioctadecyl but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4-Dioctadecyl butanedioate
  • 1,4-Dioctadecyl hexanedioate
  • 1,4-Dioctadecyl octanedioate

Uniqueness

1,4-Dioctadecyl but-2-enedioate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its double bond in the but-2-enedioate moiety provides additional sites for chemical modification, making it a versatile compound for various applications .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-dioctadecyl but-2-enedioate involves the reaction of octadecyl alcohol with maleic anhydride to form octadecyl maleate, which is then hydrogenated to produce 1,4-dioctadecyl butenedioate. This compound is then further reacted with maleic anhydride to form the final product, 1,4-dioctadecyl but-2-enedioate.", "Starting Materials": [ "Octadecyl alcohol", "Maleic anhydride", "Hydrogen gas" ], "Reaction": [ "Step 1: Octadecyl alcohol is reacted with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form octadecyl maleate.", "Step 2: The octadecyl maleate is then hydrogenated using hydrogen gas and a catalyst such as palladium on carbon to produce 1,4-dioctadecyl butenedioate.", "Step 3: The 1,4-dioctadecyl butenedioate is then reacted with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form the final product, 1,4-dioctadecyl but-2-enedioate." ] }

CAS-Nummer

178936-62-4

Molekularformel

C40H76O4

Molekulargewicht

621.0 g/mol

IUPAC-Name

dioctadecyl (E)-but-2-enedioate

InChI

InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3/b36-35+

InChI-Schlüssel

XHSDDKAGJYJAQM-ULDVOPSXSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCC

Kanonische SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.